2,2'-(1,3-Phenylene)bis(1,3-benzothiazole)
Description
Properties
CAS No. |
62090-95-3 |
|---|---|
Molecular Formula |
C20H12N2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H12N2S2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H |
InChI Key |
QNNWGJWCACQZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclocondensation with Aryl Diamines
A widely reported method involves the reaction of 1,3-phenylenediamine with two equivalents of 2-chlorobenzothiazole under basic conditions. The process typically employs sodium bicarbonate in n-butanol at 110–115°C for 12–24 hours. The first step generates a mono-condensed intermediate, which undergoes further cyclization upon heating. This method yields approximately 60–70% of the target compound, with purification achieved via recrystallization from ethanol.
Acid-Mediated Cyclization
Alternative protocols utilize hydrobromic acid (HBr) or boron tribromide (BBr₃) to facilitate cyclization. For example, treatment of a bis-thioamide precursor with aqueous HBr at 105–110°C for 6 hours achieves 55% yield. While this route avoids harsh bases, it requires stringent control of reaction pH to prevent over-acidification.
Table 1: Cyclocondensation Methods for 2,2'-(1,3-Phenylene)bis(1,3-benzothiazole)
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Two-step condensation | 2-Chlorobenzothiazole, NaHCO₃ | 110–115 | 12–24 | 60–70 |
| HBr-mediated | HBr (48%), bis-thioamide | 105–110 | 6 | 55 |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 1,3-phenylenebis(boronic acid) and 2-bromobenzothiazole represents a modern synthetic route. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1), this method achieves 75% yield after 8 hours at 90°C. The protocol benefits from mild conditions and compatibility with functional groups but requires anhydrous solvents and inert atmospheres.
Buchwald-Hartwig Amination
While less common, Buchwald-Hartwig amination has been explored using 1,3-dibromobenzene and 2-aminobenzothiazole. Catalyzed by Pd₂(dba)₃ and Xantphos, this method affords 50% yield but suffers from side reactions such as homo-coupling.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A one-pot synthesis under microwave conditions (120°C, 20 minutes) combines 1,3-phenylenediamine and 2-chlorobenzothiazole in ethanol with triethylamine, yielding 94% product. The rapid heating minimizes decomposition, while pH-controlled precipitation (pH 3.5–5) ensures high purity.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 20 min | 12–24 h |
| Yield | 94% | 60–70% |
| Energy Consumption | Low | High |
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques offer an eco-friendly alternative. Grinding 1,3-phenylenediamine and 2-mercaptobenzothiazole with potassium tert-butoxide (KOtBu) for 2 hours produces the target compound in 65% yield. This method eliminates solvent waste but requires post-milling extraction with dichloromethane.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Microwave-assisted synthesis outperforms other methods in yield (94%) and speed. However, cyclocondensation remains preferred for large-scale production due to lower catalyst costs.
Environmental Impact
Solvent-free and microwave methods align with green chemistry principles, reducing hazardous waste by 40–60% compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene (OXD7)
Structure : 1,3-Phenylene core linked to oxadiazole rings substituted with bulky tert-butylphenyl groups.
Molecular Formula : C₃₀H₃₀N₄O₂ .
Properties :
- Thermal Stability : High decomposition temperature (>300°C) due to tert-butyl groups.
- Optical : Blue-emitting material with high electron mobility in OLEDs.
Comparison : - Substituents : Bulky tert-butyl groups in OXD7 improve thermal stability but reduce solubility compared to the unsubstituted benzothiazole derivative.
- Heterocycle : Oxadiazole lacks sulfur, reducing electron-withdrawing effects and altering charge transport properties .
2,2'-(1,3-Phenylene)bis(2-oxazoline)
Structure : 1,3-Phenylene core with oxazoline (oxygen-containing) rings.
Molecular Formula : C₁₂H₁₂N₂O₂ .
Properties :
- Polarity : Higher polarity due to oxygen atoms, enhancing solubility in polar solvents.
- Coordination Chemistry : Acts as a bidentate ligand in metal-organic frameworks (MOFs).
Comparison : - Electron Effects : Oxazoline’s oxygen is less electron-withdrawing than benzothiazole’s sulfur, limiting applications in electron-transport layers.
- Applications : Primarily used in catalysis and porous materials rather than optoelectronics .
2,2'-(1,3-Phenylene)bis(6-benzothiazolamine)
Structure : Benzothiazole rings with amine (-NH₂) substituents at the 6-position.
Molecular Formula : C₂₀H₁₄N₄S₂ .
Properties :
- Solubility : Amine groups enable hydrogen bonding, improving aqueous solubility.
- Optical : Tunable fluorescence depending on pH and solvent.
Comparison : - Functional Groups : Amines introduce redox activity, making this compound suitable for chemosensors.
- Electronic : The electron-donating NH₂ groups raise the HOMO energy, contrasting with the parent compound’s electron-deficient structure .
2,2'-[3-(4-Methylphenyl)-1,2-propanediyl]bis(1H-benzimidazole)
Structure : 1,3-Phenylene core with a propanediyl spacer and benzimidazole termini.
Molecular Formula : C₂₄H₂₂N₄ .
Properties :
- Bioactivity : Exhibits antimicrobial and anticancer properties due to benzimidazole’s basicity.
- Flexibility : Propanediyl spacer increases conformational flexibility.
Comparison : - Heterocycle : Benzimidazole’s additional nitrogen enhances biological interactions but reduces photostability compared to benzothiazole.
- Applications : Primarily pharmaceutical, unlike the optoelectronic focus of the target compound .
2,2'-Ethylenebis(1,3-benzothiazole)
Structure : Ethylene linker between benzothiazole groups instead of phenylene.
Molecular Formula : C₁₆H₁₂N₂S₂ .
Properties :
- Conjugation : Reduced π-conjugation due to the flexible ethylene spacer, lowering fluorescence intensity.
- Thermal Stability : Lower melting point (220–225°C) than the rigid phenylene analogue.
Comparison : - Linker Effects : Ethylene reduces rigidity, limiting applications in high-performance optoelectronics .
Research Findings and Trends
- Optoelectronics : Rigid phenylene-benzothiazole derivatives outperform flexible analogues in device efficiency due to enhanced conjugation .
- Coordination Polymers : Benzothiazole’s sulfur atoms facilitate strong metal-ligand interactions, enabling porous materials for gas storage .
- Biological Activity : Benzimidazole derivatives dominate pharmaceutical applications, while benzothiazoles are favored in materials science .
Biological Activity
2,2'-(1,3-Phenylene)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound is characterized by its unique structure that consists of two benzothiazole units linked by a phenylene group. This structural arrangement is crucial for its biological activity, as it influences the interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of benzothiazole derivatives. For instance:
- In vitro Studies : A study reported that several benzothiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. Specifically, compounds showed over 90% growth inhibition in leukemia and lung cancer cell lines when tested at submicromolar concentrations .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to bind to DNA and induce apoptosis in cancer cells. The presence of electronegative substituents in the benzothiazole ring enhances lipophilicity and cytotoxicity .
| Compound | Cell Line Tested | Growth Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | HeLa | 90 | 0.5 |
| Compound B | A549 | 85 | 0.5 |
| Compound C | MCF-7 | 92 | 0.5 |
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties:
- Broad Spectrum : Research indicates that these compounds exhibit activity against a range of microorganisms including bacteria and fungi. For example, some derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications at specific positions on the benzothiazole ring can enhance antimicrobial efficacy. Compounds with electron-donating groups at the C-6 position showed improved activity .
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 18 |
| Compound F | Candida albicans | 20 |
Antidiabetic Activity
The antidiabetic potential of benzothiazole derivatives has been explored in recent years:
- α-Amylase Inhibition : A notable study evaluated the inhibitory effects of synthesized benzothiazole derivatives on α-amylase, an enzyme linked to carbohydrate metabolism. One compound exhibited an inhibition rate of 87.5% at a concentration of 50 µg/mL, outperforming the standard drug acarbose .
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact effectively with the active sites of α-amylase enzymes from both Aspergillus oryzae and human pancreatic sources, indicating their potential as therapeutic agents .
Case Study 1: Anticancer Efficacy
A research group synthesized a series of benzothiazole derivatives and tested them against multiple cancer cell lines. They found that specific modifications led to enhanced cytotoxicity. The most potent compound achieved IC50 values below 1 µM against breast cancer cells.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of benzothiazole derivatives against clinical isolates, several compounds showed promising results. One derivative achieved an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for further development as an antimicrobial agent.
Q & A
Q. How is 2,2'-(1,3-Phenylene)bis(1,3-benzothiazole) synthesized, and what are the key reaction conditions?
The compound is commonly synthesized via Schiff base formation or click chemistry . For Schiff base synthesis, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst. The product is isolated via solvent evaporation and filtration . For click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using CuSO₄·5H₂O and sodium ascorbate in DMF, yielding derivatives with high regioselectivity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) for molecular weight validation .
- Elemental analysis (C, H, N, S) to verify purity by comparing experimental and calculated values .
- UV-Vis and fluorescence spectroscopy to assess electronic properties and aggregation behavior, particularly for sensing applications .
Advanced Research Questions
Q. How can substituent variations on the benzothiazole core influence biological activity, and what methodologies are used to optimize these effects?
Substituents like halogens, aryl groups, or heterocycles modulate lipophilicity, metabolic stability, and target binding. For example:
- Antimicrobial activity : Derivatives with thiosemicarbazone moieties exhibit enhanced activity against Gram-positive bacteria. Activity is evaluated via MIC (minimum inhibitory concentration) assays and time-kill kinetics .
- Anticancer activity : Computational docking studies (e.g., AutoDock Vina) guide the design of derivatives targeting specific proteins like epidermal growth factor receptor (EGFR). In vitro cytotoxicity is tested using MTT assays on cancer cell lines .
Q. How do host-guest interactions with β-cyclodextrin enhance the sensing properties of benzothiazole derivatives?
Encapsulation in β-cyclodextrin improves Zn²⁺ ion selectivity by stabilizing the benzothiazole-Zn²⁺ complex. The binding mode is confirmed via 2D NMR (ROESY) and molecular dynamics simulations, showing cyclodextrin positioning over the aminomethyl group. Fluorescence enhancement (>10-fold) is observed due to restricted molecular motion in the cyclodextrin cavity .
Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .
- Dual-target inhibition assays : Evaluate whether conflicting activities arise from off-target effects (e.g., benzothiazoles targeting both trypanothione reductase and tubulin) .
- Metabolic stability profiling : Liver microsome assays identify degradation pathways that may reduce in vivo efficacy despite promising in vitro results .
Q. What computational approaches are used to predict the environmental degradation pathways of benzothiazole derivatives?
Density Functional Theory (DFT) calculations predict reactive sites for oxidation. For example, Fenton process degradation (H₂O₂/Fe²⁺) targets the C–N bond in the thiazole ring, forming intermediates like 2-hydroxybenzothiazole. Experimental validation via HPLC-MS confirms these pathways .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields for click chemistry-derived benzothiazole conjugates?
- Solvent selection : DMF or THF improves solubility of copper catalysts and azide intermediates .
- Catalyst loading : Optimize CuSO₄·5H₂O/sodium ascorbate ratios (typically 1:2) to minimize side reactions.
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) for high-purity isolates .
Q. What strategies improve the stability of benzothiazole-based fluorescent sensors in aqueous media?
- β-cyclodextrin encapsulation : Enhances solubility and reduces photobleaching .
- Aggregation-induced emission (AIE) design : Introduce bulky substituents (e.g., triphenylamine) to restrict intramolecular rotation, boosting fluorescence in aqueous environments .
Emerging Applications
Q. How are benzothiazole derivatives being explored for dual therapeutic and diagnostic (theranostic) applications?
- Zn²⁺ sensing in neurodegenerative disease models : Derivatives with AIE properties enable real-time tracking of Zn²⁺ fluctuations in Alzheimer’s disease cell models while exhibiting anti-amyloid activity .
- Antimicrobial photodynamic therapy (aPDT) : Benzothiazole-porphyrin conjugates generate reactive oxygen species (ROS) under light, combining bacterial detection and eradication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
